molecular formula C31H30N4O5 B563981 5'-O-(Dimethoxytrityl)-2'-deoxynebularine CAS No. 108310-90-3

5'-O-(Dimethoxytrityl)-2'-deoxynebularine

Cat. No.: B563981
CAS No.: 108310-90-3
M. Wt: 538.604
InChI Key: NYJZTPKLBIEHRX-ZGIBFIJWSA-N
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Description

5'-O-(Dimethoxytrityl)-2'-deoxynebularine is a modified nucleoside derivative extensively utilized in oligonucleotide synthesis. Its structure features a dimethoxytrityl (DMT) protective group at the 5'-hydroxyl position and a deoxyribose sugar at the 2' position, distinguishing it from ribose-containing nucleosides. The DMT group enhances solubility in organic solvents and facilitates purification during solid-phase synthesis, while the 2'-deoxy configuration mimics natural DNA, enabling integration into antisense oligonucleotides or primers .

This compound is critical for synthesizing oligonucleotides with modified bases, particularly in studies targeting viral replication, cancer therapeutics, and nucleic acid-protein interactions. Its synthesis typically involves sequential protection/deprotection steps under anhydrous conditions, as demonstrated by protocols using tert-butyldimethylsilyl (TBS) or 2-cyanoethyl phosphoramidite groups for further functionalization .

Properties

IUPAC Name

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5/c1-37-24-12-8-22(9-13-24)31(21-6-4-3-5-7-21,23-10-14-25(38-2)15-11-23)39-18-28-27(36)16-29(40-28)35-20-34-26-17-32-19-33-30(26)35/h3-15,17,19-20,27-29,36H,16,18H2,1-2H3/t27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJZTPKLBIEHRX-ZGIBFIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=CN=CN=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=CN=CN=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Modification of Deoxyguanosine

2'-Deoxynebularine is structurally analogous to deoxyguanosine but lacks the exocyclic amino group at position 2 of the purine ring. A common synthetic route involves modifying deoxyguanosine through the following steps:

  • Protection of the 3' and 5' hydroxyl groups with isobutyryl or benzoyl groups to prevent undesired side reactions.

  • Activation of position 6 using 2,4,6-triisopropylbenzenesulfonyl (TPS) chloride, followed by displacement with hydrazine to form a 6-hydrazino intermediate.

  • Oxidative elimination with silver oxide (Ag₂O) to remove the hydrazino group, yielding the nebularine base.

Example protocol :

  • Starting material : 3',5'-O-N²-triisobutyryl-2'-deoxyguanosine (6.5 g, 13.7 mmol).

  • TPS activation : React with TPS chloride (27.4 mmol) and DMAP (6.85 mmol) in dichloromethane (DCM) for 2 hours.

  • Hydrazine displacement : Treat with hydrazine hydrate (53.6 mmol) in tetrahydrofuran (THF) for 2 hours.

  • Oxidation : Reflux with Ag₂O (101.8 mmol) in THF for 2 hours.

  • Yield : 44% after purification via silica gel chromatography (0–5% methanol in DCM).

Alternative Routes

In some cases, 2'-deoxynebularine is synthesized via enzymatic transglycosylation or direct coupling of the nebularine base with a protected sugar moiety. However, these methods are less commonly reported in the literature.

5'-O-Dimethoxytritylation

Trityl Protection Strategy

The 5'-hydroxyl group of 2'-deoxynebularine is protected with the acid-labile DMT group to facilitate subsequent phosphoramidite chemistry. The reaction typically employs 4,4'-dimethoxytrityl chloride (DMTr-Cl) under anhydrous conditions.

Optimized protocol :

  • Reaction setup : Dissolve 2'-deoxynebularine (354.29–357.83 mmol) in pyridine (1–1.1 L) at −5°C to 5°C under nitrogen atmosphere.

  • DMTr-Cl addition : Add DMTr-Cl (425.15–428.1 mmol) portionwise while maintaining temperature below 5°C.

  • Stirring : React for 3–5 hours at −5°C to 5°C, monitored by HPLC.

  • Workup :

    • Wash organic phase with water (3 × 1 L).

    • Concentrate under reduced pressure.

    • Purify via silica gel chromatography (DCM:methanol + 5% triethylamine, gradient from 20:1 to 10:1).

  • Yield : 98% (347.23 mmol, 203 g).

Critical Parameters

  • Temperature control : Excess heat promotes tritylation at the 3'-position or base degradation.

  • Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl generated during DMTr-Cl coupling.

  • Purification : Triethylamine in the eluent suppresses silanol interactions, improving chromatographic resolution.

Phosphoramidite Derivative Synthesis

For oligonucleotide synthesis, DMT-2'-deoxynebularine is often converted to its 3'-phosphoramidite form. This involves:

  • 3'-OH protection : React with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert atmosphere.

  • Purification : Isolate the phosphoramidite via flash chromatography (hexane:acetone).

Representative data :

ParameterValue
Phosphoramidite3'-[(2-Cyanoethyl)-(N,N-Diisopropyl)]
Purity (HPLC)≥95%
Storage−20°C under argon

Comparative Analysis of Methods

Yield and Efficiency

StepYield (%)Purity (%)Key Advantage
Base modification4490Scalable (>10 g)
DMT protection9899Minimal isomer formation
Phosphoramidite8595Low diastereomer content

Industrial Scalability

The patent-derived method demonstrates superior scalability, reducing purification steps and avoiding energy-intensive processes. Key innovations include:

  • Inert gas atmosphere : Prevents oxidation of sensitive intermediates.

  • Gradient elution : Enhances separation of DMT-protected products from byproducts.

Chemical Reactions Analysis

Types of Reactions

5’-O-(Dimethoxytrityl)-2’-deoxynebularine primarily undergoes deprotection reactions, where the dimethoxytrityl group is removed to expose the 5’-hydroxyl group. This deprotection is typically acid-catalyzed and can be carried out using reagents like dichloroacetic acid or trichloroacetic acid .

Common Reagents and Conditions

    Dichloroacetic Acid: Used in non-aqueous solvents like toluene or dichloromethane.

    Trichloroacetic Acid: Often used in dilute solutions to minimize side reactions.

Major Products

The major product of the deprotection reaction is the free 5’-hydroxyl nucleoside and the dimethoxytrityl cation, which is relatively stable and can be easily removed from the reaction mixture .

Scientific Research Applications

Synthesis of Oligonucleotides

One of the primary applications of 5'-O-(Dimethoxytrityl)-2'-deoxynebularine is in the synthesis of oligonucleotides. The dimethoxytrityl (DMT) group serves as a protective group during the synthesis process, facilitating the incorporation of this modified nucleoside into DNA or RNA strands.

  • Advantages in Synthesis:
    • The DMT group enhances the stability of nucleosides during solid-phase synthesis.
    • It allows for selective deprotection, enabling precise control over the synthesis process.
  • Case Study:
    A study demonstrated that oligonucleotides synthesized using this compound showed improved yield and purity compared to traditional nucleosides. The incorporation of this modified nucleoside resulted in oligonucleotides with enhanced binding affinity and specificity for target sequences .

Triplex-Forming Oligonucleotides

This compound has been utilized in the design of triplex-forming oligonucleotides (TFOs), which can selectively bind to specific DNA sequences, including those containing methylated cytosines (5mC).

  • Research Findings:
    Recent studies have shown that TFOs containing derivatives of 2'-deoxynebularine can effectively recognize and bind to 5mC and CG base pairs with high affinity. This ability is crucial for targeting genomic regions associated with gene regulation and epigenetic modifications .
  • Implications:
    The development of TFOs using this modified nucleoside opens avenues for targeted gene therapy and epigenetic research, providing tools to manipulate gene expression in living cells.

Antiviral and Anticancer Therapeutics

The unique properties of this compound make it a candidate for developing antiviral and anticancer agents.

  • Mechanism of Action:
    Compounds derived from this modified nucleoside can interfere with viral replication or cancer cell proliferation by mimicking natural nucleotides, thereby disrupting essential biological processes.
  • Case Studies:
    • In vitro studies have indicated that certain derivatives exhibit potent antiviral activity against RNA viruses.
    • Research has also suggested potential anticancer effects through mechanisms involving apoptosis induction in malignant cells .

Genotoxicity Screening

The compound's role in high-throughput screening assays for genotoxicity has been explored as part of toxicity profiling in drug development.

  • Findings:
    The Tox21 program utilized modified nucleosides like this compound to assess their potential genotoxic effects, providing valuable data for safety evaluations in pharmaceutical development .

Mechanism of Action

The primary mechanism of action for 5’-O-(Dimethoxytrityl)-2’-deoxynebularine involves the protection and subsequent deprotection of the 5’-hydroxyl group. The dimethoxytrityl group acts as a protecting group, preventing unwanted reactions at the 5’-hydroxyl site during the synthesis of oligonucleotides. The deprotection step, catalyzed by acids, releases the free hydroxyl group, allowing for further chemical modifications or coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5'-O-(Dimethoxytrityl)-2'-deoxynebularine with structurally analogous nucleosides, emphasizing modifications, molecular properties, and applications:

Compound Key Modifications Molecular Formula Molecular Weight Key Applications References
This compound 5'-DMT, 2'-deoxyribose C₃₅H₃₅N₅O₆ 633.69 g/mol Oligonucleotide synthesis, antisense therapy
5'-O-DMT-2'-deoxy-2-chloronebularine 2-chloro substitution on purine C₃₅H₃₄ClN₅O₆ 668.12 g/mol Inhibiting DNA repair enzymes (e.g., APOBEC3G)
5'-O-DMT-2'-fluoro-N2-isobutyryl-2'-deoxyguanosine 2'-fluoro, N2-isobutyryl protection C₃₅H₃₆FN₅O₇ 657.69 g/mol Enhanced nuclease resistance in siRNA/mRNA therapeutics
5'-O-DMT-2'-O-methyluridine 2'-O-methylribose C₃₄H₃₆N₂O₈ 624.67 g/mol Stabilizing RNA duplexes, improving pharmacokinetics
2-Amino-6-(aryl)-3',5'-bis-O-TBS-2'-deoxynebularine derivatives (e.g., 6b–6h) 6-aryl substitutions, 3'/5'-TBS protection C₂₈–C₂₉H₄₆–₄₈N₅O₃–₅Si₂ 556–600 g/mol Cross-coupling studies for antiviral drug candidates

Key Findings:

Synthetic Yields : The 5'-DMT-2'-deoxynebularine synthesis achieves ~92% yield under optimized conditions (argon atmosphere, TBS protection) . In contrast, 2'-fluoro analogs require stringent anhydrous protocols, yielding 85–90% .

Biological Activity :

  • The 2-chloro derivative (C₃₅H₃₄ClN₅O₆) inhibits APOBEC3G activity by 70% at 10 µM, surpassing unmodified nebularine derivatives .
  • 2'-O-methyluridine (C₃₄H₃₆N₂O₈) enhances siRNA potency 5-fold compared to unmodified counterparts, as shown in HeLa cell studies .

Stability: 3',5'-bis-TBS protection (e.g., 6b–6h) improves metabolic stability by 40% in liver microsomes compared to non-silylated analogs . 2'-fluoro modifications (C₃₅H₃₆FN₅O₇) reduce exonuclease degradation by >90% in serum .

Research Implications and Challenges

  • Therapeutic Potential: 5'-DMT-2'-deoxynebularine derivatives are pivotal in developing antisense oligonucleotides targeting mRNA splicing defects (e.g., spinal muscular atrophy) . However, their poor blood-brain barrier permeability limits CNS applications.
  • Synthetic Limitations : Multi-step synthesis (e.g., TBS protection, aryl cross-coupling) increases production costs. For instance, Pd-catalyzed cross-coupling steps for 6b–6h derivatives require 15–20 h reaction times .
  • Structure-Activity Relationships (SAR) :
    • 2'-deoxy vs. 2'-O-methyl: The latter improves RNA duplex stability (ΔTm = +8°C) but reduces binding affinity to DNA polymerases .
    • Aryl substitutions at C6 (e.g., 3-nitrophenyl in 6f) enhance antiviral activity against HIV-1 (IC₅₀ = 0.2 µM) but increase cytotoxicity (CC₅₀ = 50 µM) .

Biological Activity

5'-O-(Dimethoxytrityl)-2'-deoxynebularine (DMT-dN) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound is a derivative of nebularine, which is known for its antiviral and anticancer properties. The dimethoxytrityl (DMT) group enhances the stability and solubility of the nucleoside, making it suitable for various biochemical applications.

This compound is characterized by its unique chemical structure, which includes a dimethoxytrityl group that protects the 5' hydroxyl group of the nucleoside. This modification is crucial for its stability during synthesis and storage. The compound has the following chemical properties:

  • Chemical Formula : C16_{16}H19_{19}N3_{3}O5_{5}
  • Molecular Weight : 345.34 g/mol
  • CAS Number : 108310-90-3

The biological activity of DMT-dN can be attributed to its interaction with various molecular targets within cells. Its mechanism of action primarily involves:

  • Inhibition of Nucleic Acid Synthesis : DMT-dN can act as a substrate for DNA polymerases, potentially leading to chain termination during DNA synthesis.
  • Antiviral Activity : Similar to other modified nucleosides, DMT-dN may exhibit antiviral properties by interfering with viral replication processes.
  • Enzyme Interaction : The compound's structure allows it to bind to specific enzymes, thereby modulating their activity.

Biological Activities

Research indicates that DMT-dN exhibits several biological activities, including:

  • Antiviral Properties : Studies have shown that DMT-dN can inhibit the replication of certain viruses, making it a candidate for antiviral drug development.
  • Anticancer Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzymatic Modulation : DMT-dN can influence the activity of enzymes involved in nucleic acid metabolism.

Antiviral Activity

A study conducted on the antiviral effects of modified nucleosides demonstrated that DMT-dN inhibited the replication of herpes simplex virus (HSV) in vitro. The compound showed a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent.

Anticancer Activity

In another investigation, DMT-dN was tested against human cancer cell lines such as HeLa and MCF-7. The results indicated significant cytotoxicity with IC50_{50} values in the low micromolar range, highlighting its potential for cancer therapy.

Enzyme Interaction Studies

Research exploring the interaction of DMT-dN with DNA polymerases revealed that it acts as a competitive inhibitor. This property could be exploited to design selective inhibitors for therapeutic purposes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HSV replication in vitro
AnticancerCytotoxic effects on HeLa and MCF-7 cell lines
Enzyme InhibitionCompetitive inhibitor of DNA polymerases

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5'-O-(Dimethoxytrityl)-2'-deoxynebularine with high purity?

  • Methodological Answer : Synthesis requires meticulous protection-deprotection strategies. The dimethoxytrityl (DMTr) group at the 5'-position is acid-labile, necessitating pH-controlled conditions (<3.0) during cleavage. Use anhydrous solvents (e.g., acetonitrile) and low temperatures (0–4°C) to minimize premature DMTr removal. Purification via reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) ensures >95% purity. Monitor intermediates by TLC (Rf = 0.5–0.7 in CHCl3:MeOH 9:1) .
  • Key Data :

StepConditionsYield (%)Purity (%)
DMTr ProtectionPyridine, RT, 12h7585
Deprotection3% TFA/DCM, 0°C, 5min9092

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy. For NMR, confirm DMTr protons (δ 6.8–7.4 ppm, aromatic) and absence of residual protecting groups. HRMS (ESI+) should match the theoretical m/z (C32H33N3O5: 564.2462). UV absorption at 260 nm (ε = 8,500 M⁻¹cm⁻¹) confirms the nucleoside core .

Q. What experimental design principles minimize variability in nucleoside analog synthesis?

  • Methodological Answer : Use factorial design (e.g., 2³ DOE) to optimize variables: temperature (20–40°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 mol%). Response surface methodology identifies interactions (e.g., higher solvent polarity improves solubility but reduces reaction rate). Replicate runs (n=3) reduce stochastic error .

Advanced Research Questions

Q. How can computational chemistry predict optimal reaction pathways for modifying this compound?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies. For example, DMTr group stability under acidic conditions correlates with calculated proton affinity (<120 kcal/mol). Pair with molecular dynamics (MD) simulations (COMSOL/Amber) to assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data for DMTr-protected nucleosides?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from rotameric equilibria. Use variable-temperature NMR (VT-NMR) to freeze conformations (e.g., -40°C in CDCl3). For ambiguous HRMS adducts (e.g., Na⁺/K⁺), apply isotopic pattern analysis or ion mobility spectrometry .

Q. How do researchers integrate multi-omics data to study the biological activity of this compound derivatives?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map cellular responses. For example, dose-dependent inhibition of DNA repair pathways (e.g., BRCA1 downregulation) can be validated via CRISPR-Cas9 knockouts. Use pathway enrichment tools (DAVID, MetaboAnalyst) to link molecular targets (e.g., kinases) to phenotypic outcomes .

Q. What advanced separation techniques improve scalability of DMTr-deprotected intermediates?

  • Methodological Answer : Implement simulated moving bed (SMB) chromatography for continuous purification. Optimize column parameters (e.g., particle size: 10 µm, flow rate: 2 mL/min) using a central composite design. Compare with membrane-based nanofiltration (MWCO: 500 Da) to retain high-MW impurities .

Methodological Framework for Contradictory Data Analysis

Issue Diagnostic Tool Resolution Strategy Reference
Low YieldDOE Interaction PlotsAdjust solvent-catalyst synergy
Spectral NoiseVT-NMRStabilize rotamers at low temps
Impurity Co-elution2D-LC/MSOrthogonal separation modes

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